![molecular formula C12H14O2 B1407508 [4-(Pent-1-yn-3-yloxy)phenyl]methanol CAS No. 1803595-04-1](/img/structure/B1407508.png)
[4-(Pent-1-yn-3-yloxy)phenyl]methanol
Übersicht
Beschreibung
“[4-(Pent-1-yn-3-yloxy)phenyl]methanol”, also known as PPM, is a chemical compound that has gained significant attention in recent years due to its unique properties. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14O2. Its molecular weight is 190.24 g/mol . The InChI key is CWORSBWWXCQBSJ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis
The compound (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acetic acid, which shares structural similarities with "[4-(Pent-1-yn-3-yloxy)phenyl]methanol", demonstrates the utility of microwave irradiation in accelerating Williamson ether synthesis. This technique facilitates rapid and continuous synthesis, overcoming the limitations of conventional heating methods, such as slow reaction rates and blockages due to salt precipitation (Egami et al., 2018).
Intramolecular Hydrogen Bonding
Studies on unsaturated alcohols, including compounds structurally related to "this compound", have provided evidence of intramolecular OH⋯π hydrogen bonding. This bonding plays a significant role in determining the physical and chemical properties of these compounds, impacting their reactivity and stability (Kowski et al., 2001).
Catalytic Applications
Palladium-catalyzed reactions involving olefins, such as the oxidation of (R)-(−)-(Z)- and (R)-(+)-(E)-3-penten-2-ol, highlight the potential of "this compound" derivatives in synthesizing optically active ketones. This showcases the importance of such compounds in asymmetric synthesis and the development of chiral catalysts (Hamed & Henry, 1997).
Enantioselective Epoxidation
The use of (1R,3S,4S)-2-Azanorbornyl-3-methanol in catalyzing the enantioselective epoxidation of α,β-enones underscores the versatility of "this compound" derivatives in organic synthesis. Such applications are pivotal in producing epoxides with high yields and enantioselectivities, which are crucial intermediates in pharmaceutical and materials science (Lu et al., 2008).
Photochemical Reactions
The photoreactivity of certain "this compound" derivatives has been explored in the synthesis of complex molecular structures, such as angular pentacyclic compounds. This highlights the compound's role in photochemical reactions, offering a green and convenient method for synthesizing structurally complex molecules (Dalal et al., 2017).
Eigenschaften
IUPAC Name |
(4-pent-1-yn-3-yloxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h1,5-8,11,13H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWORSBWWXCQBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)OC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropanecarboxylic acid, 1-[(4-chlorophenoxy)methyl]](/img/structure/B1407425.png)
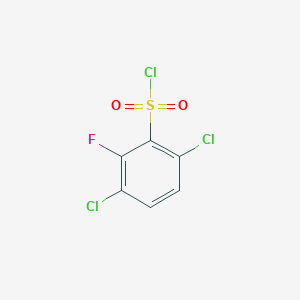

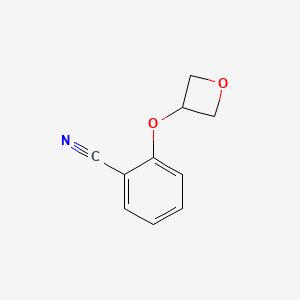
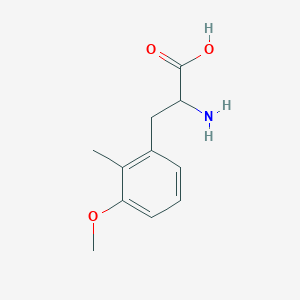
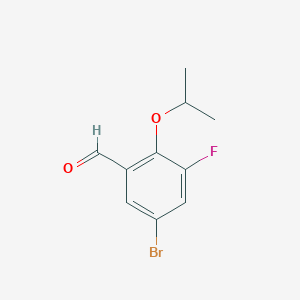
![7-fluorobenzo[b]thiophen-3(2H)-one](/img/structure/B1407436.png)
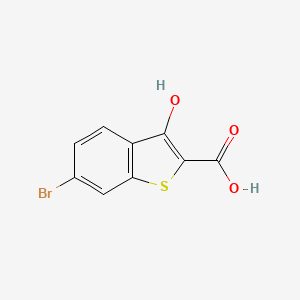




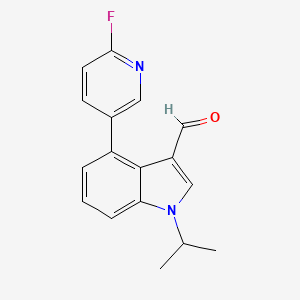
![8-Chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407447.png)